molecular formula C16H17N5O B5843670 N-(4,6-dimethylpyrimidin-2-yl)-6-methoxy-4-methylquinazolin-2-amine

N-(4,6-dimethylpyrimidin-2-yl)-6-methoxy-4-methylquinazolin-2-amine

Cat. No.: B5843670
M. Wt: 295.34 g/mol
InChI Key: NVNKPXJRDXGKAP-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-6-methoxy-4-methylquinazolin-2-amine is a heterocyclic compound that features both pyrimidine and quinazoline rings. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug discovery. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential applications in materials science or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-6-methoxy-4-methylquinazolin-2-amine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with an appropriate aniline derivative under microwave irradiation. This method is preferred due to its efficiency and reduced reaction times .

Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis, ensuring high yields and purity. The use of microwave irradiation in industrial settings helps in minimizing by-products and optimizing reaction conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with altered functional groups, while substitution reactions can introduce various substituents into the pyrimidine ring .

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-6-methoxy-4-methylquinazolin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
  • N,N′-bis(4,6-dimethylpyrimidin-2-yl)-substituted pyromellitic diimides

Comparison: N-(4,6-dimethylpyrimidin-2-yl)-6-methoxy-4-methylquinazolin-2-amine is unique due to its specific combination of pyrimidine and quinazoline rings, which confer distinct biological activities. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for various applications .

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-6-methoxy-4-methylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-9-7-10(2)18-15(17-9)21-16-19-11(3)13-8-12(22-4)5-6-14(13)20-16/h5-8H,1-4H3,(H,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNKPXJRDXGKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=C3C=C(C=CC3=N2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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